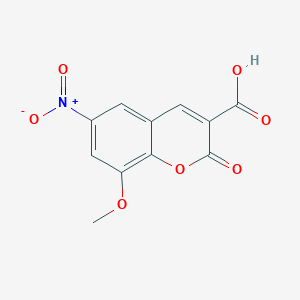
8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of chromene, a class of organic compounds built around a benzopyran core. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects
Vorbereitungsmethoden
The synthesis of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a nitro-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, altering its structure and function. This interaction can inhibit the replication and transcription of cancer cells, leading to their death. The compound’s effects on other molecular pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern on the chromene core. Similar compounds include:
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the nitro group, resulting in different biological activities.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group instead of a nitro group, leading to variations in chemical reactivity and biological effects.
These comparisons highlight the importance of specific functional groups in determining the compound’s properties and applications.
Biologische Aktivität
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, characterized by its unique structural features, including a methoxy group at the 8-position and a nitro group at the 6-position. This compound has garnered attention due to its diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The following sections will explore the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C11H7NO7
- Molecular Weight : 265.18 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation by interacting with DNA and altering its structure.
Mechanism of Action :
- DNA Binding : The compound binds to DNA, leading to structural changes that inhibit replication.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens.
| Pathogen Type | Inhibition Percentage (%) |
|---|---|
| Staphylococcus aureus | 50% |
| Escherichia coli | 45% |
| Candida albicans | 30% |
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that this compound inhibited the growth of breast cancer cells with an IC50 value of 12 µM, indicating potent activity against this cancer type .
- Another study reported synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy .
-
Anti-inflammatory Research :
- In vitro assays showed that this compound reduced the production of TNF-alpha and IL-6 in macrophages by approximately 40% .
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to other chromene derivatives.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Methoxy-coumarin | Coumarin core | Lacks nitro group; primarily known for fluorescence |
| 6-Nitrochromone | Nitro substitution | Different core structure; less studied |
| 7-Methoxyflavone | Flavonoid structure | Different biological activities; more antioxidant |
Eigenschaften
Molekularformel |
C11H7NO7 |
|---|---|
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
8-methoxy-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO7/c1-18-8-4-6(12(16)17)2-5-3-7(10(13)14)11(15)19-9(5)8/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
AQNRIYUGMHAEMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















